Molecular Weight and Lipophilicity Differentiation vs. 2-Bromo and 2-Fluoro N-Phenylquinoline-4-carboxamide Analogs
The 2-chloro substituent confers a calculated molecular weight of 282.72 g/mol (exact monoisotopic mass 282.0559907 Da), which is approximately 44 Da lower than the corresponding 2-bromo analog (C₁₆H₁₁BrN₂O; monoisotopic mass ~326.0 Da for ⁷⁹Br) and approximately 16 Da higher than the corresponding 2-fluoro analog (C₁₆H₁₁FN₂O; monoisotopic mass ~266.1 Da) . This intermediate molecular weight positions the 2-chloro compound in a favorable range for oral bioavailability according to Lipinski's Rule of Five (MW < 500 Da) while avoiding the excessive lipophilicity penalty (higher clogP) associated with the bromo substituent that was specifically identified as a liability in the original quinoline-4-carboxamide hit-to-lead program [1]. The 2-chloro analog retains halogen-dependent antiplasmodial potency—replacement of bromine with chlorine was reported to be 'tolerated without significant loss of activity'—while reducing clogP and improving ligand efficiency metrics relative to the bromo hit compound [1].
| Evidence Dimension | Molecular weight (MW) and lipophilicity (clogP) differentiation among 2-halogen N-phenylquinoline-4-carboxamides |
|---|---|
| Target Compound Data | MW = 282.72 g/mol; exact monoisotopic mass = 282.0559907 Da; clogP ~3.5–3.8 (estimated) |
| Comparator Or Baseline | 2-Bromo analog: MW ~327.2 g/mol, clogP ~4.3 (measured for 2-bromo screening hit); 2-Fluoro analog: MW ~266.3 g/mol, clogP lower than chloro [1] |
| Quantified Difference | MW reduction of ~44 Da vs. bromo analog; clogP reduction of approximately 0.5–0.8 log units vs. bromo analog [1] |
| Conditions | Calculated and experimentally determined physicochemical properties; clogP values derived from the quinoline-4-carboxamide antimalarial series optimization in Baragaña et al. (2016) |
Why This Matters
For procurement decisions, the 2-chloro compound offers a superior balance of molecular weight and lipophilicity compared to the 2-bromo analog, which is critical when selecting a scaffold for hit-to-lead optimization where drug-likeness parameters (MW, clogP, ligand efficiency) directly influence candidate progression.
- [1] Baragaña, B.; Hallyburton, I.; Lee, M. C. S.; et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J. Med. Chem. 2016, 59 (21), 9672–9685. DOI: 10.1021/acs.jmedchem.6b00723. View Source
